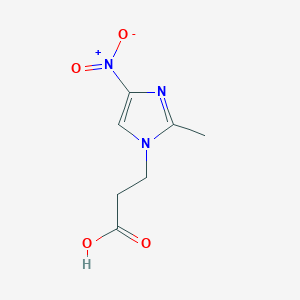

3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid is a chemical compound with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid typically involves the nitration of 2-methylimidazole followed by a series of reactions to introduce the propanoic acid moiety. One common method includes:

Nitration: 2-methylimidazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methyl-4-nitroimidazole.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.

Alkylating Agents: 3-bromopropanoic acid or similar compounds.

Acids and Bases: Concentrated nitric acid, sulfuric acid, sodium hydroxide, etc.

Major Products Formed

Reduction: 3-(2-methyl-4-amino-1H-imidazol-1-yl)propanoic acid.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Hydrolysis: This compound from its ester or amide derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores allows it to interact with biological targets.

- Antimicrobial Activity : Studies have shown that compounds with imidazole rings exhibit antimicrobial properties. The nitro group may enhance this activity by participating in redox reactions within microbial cells.

Biochemical Research

The compound is utilized as a reagent in biochemical assays and cell culture applications.

- Buffering Agent : It serves as a non-ionic organic buffering agent in biological systems, maintaining pH levels within the range of 6 to 8.5, which is critical for enzyme activity and cellular functions .

Drug Development

Research indicates that derivatives of this compound can be developed into novel drugs targeting specific pathways in diseases such as cancer and infections.

- Targeted Therapy : The compound's ability to modulate biological pathways makes it a candidate for developing targeted therapies in oncology .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Case Study 2: pH Stability in Cell Cultures

In another research project, the compound was tested as a buffering agent in mammalian cell cultures. Results indicated that it effectively maintained pH stability during prolonged culture periods, enhancing cell viability and metabolic activity .

Mécanisme D'action

The mechanism of action of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-4-nitroimidazole: Similar structure but lacks the propanoic acid moiety.

3-(2-Methyl-4-amino-1H-imidazol-1-yl)propanoic acid: A reduced form of the compound with an amino group instead of a nitro group.

2-Methyl-4-nitro-1H-imidazole-1-yl)acetic acid: Similar structure with an acetic acid moiety instead of propanoic acid.

Uniqueness

3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid is unique due to its combination of a nitroimidazole ring and a propanoic acid moiety, which imparts distinct chemical and biological properties.

Activité Biologique

3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid (CAS Number: 16935-04-9) is a compound of significant interest due to its potential biological activities. This article explores its antibacterial, antifungal, and other biological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₉N₃O₄, with a molecular weight of 199.16 g/mol. The compound features an imidazole ring substituted with a methyl and nitro group, contributing to its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study on various monomeric alkaloids demonstrated that compounds with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0048 |

| Compound B | Escherichia coli | 0.0195 |

| This compound | S. aureus, E. coli | TBD |

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against various strains including Candida albicans. The MIC values were reported in studies as effective against fungal infections, indicating a broad spectrum of action .

Table 2: Antifungal Activity

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | TBD |

| Fusarium oxysporum | TBD |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group plays a critical role in the compound's ability to interact with microbial cell membranes or specific metabolic pathways essential for microbial growth.

Case Studies

A recent case study focusing on the efficacy of this compound in treating bacterial infections highlighted its potential as an alternative treatment option in antibiotic-resistant cases. The study involved in vitro tests that showcased significant bactericidal activity against resistant strains of E. coli and S. aureus, suggesting that further clinical trials are warranted to explore its therapeutic applications .

Propriétés

IUPAC Name |

3-(2-methyl-4-nitroimidazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-5-8-6(10(13)14)4-9(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJTUXYFQLHGJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CCC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434757 |

Source

|

| Record name | 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16935-04-9 |

Source

|

| Record name | 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.